2-Ethoxy-4-methoxybenzaldehyde

Overview

Description

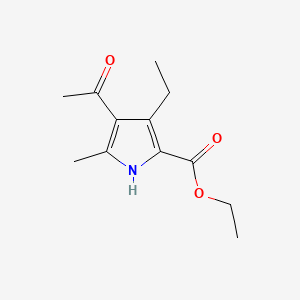

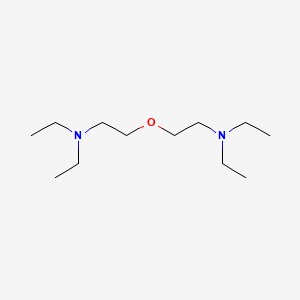

2-Ethoxy-4-methoxybenzaldehyde is a unique chemical compound with the linear formula C10H12O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 2-alkoxy-5-methoxybenzaldehydes, including this compound, can be achieved by the direct alkylation of 2-hydroxy-5-methoxybenzaldehyde in refluxing acetone with excess alkyl halides in the presence of anhydrous potassium carbonate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=CC(C=C1)=C(OCC)C=C1OC . The InChI code for this compound is 1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 180.2 . The compound is classified under storage class code 11, which denotes combustible solids .Scientific Research Applications

Vibrational Dynamics and Solid-State Chemistry

2-Ethoxy-4-methoxybenzaldehyde has been explored for its vibrational dynamics in the solid state. Studies using INS spectroscopy and periodic DFT calculations have provided insights into the vibrational modes of this compound and its derivatives, such as 2-methoxybenzaldehyde and 4-methoxybenzaldehyde. These studies have allowed for the assignment of vibrational modes and the derivation of torsional potential barriers for the methyl groups, offering a deeper understanding of the compound's behavior at a molecular level (Ribeiro-Claro et al., 2021).

Catalysis and Oxidation Reactions

Research has also focused on the use of this compound derivatives in catalysis. For instance, a complex formed with thiazole-hydrazone ligand and molybdenum(VI) encapsulated in zeolite Y was studied for its role as a reusable catalyst in the oxidation of primary alcohols and hydrocarbons. This innovative approach demonstrated the potential of such compounds in enhancing the efficiency and sustainability of chemical reactions (Ghorbanloo & Alamooti, 2017).

Antimicrobial and Antiaflatoxigenic Properties

The antimicrobial and antiaflatoxigenic properties of this compound derivatives have been a subject of interest in scientific research. Studies have found that compounds like HMBA (2-Hydroxy-4-methoxybenzaldehyde), which is structurally similar to this compound, exhibit strong antimicrobial activity and the ability to inhibit the growth of Aspergillus flavus, thereby reducing the production of aflatoxin B1. This suggests potential applications in food safety and preservation (Harohally et al., 2017).

Analytical Chemistry and Material Characterization

In analytical chemistry, this compound and its derivatives are utilized in the development of sensitive and precise methods for compound detection and quantification. A notable example is the use of HPLC methods for the simultaneous determination of related compounds, showcasing the importance of these substances in enhancing the accuracy and reliability of analytical procedures (Sircar et al., 2007).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Methoxybenzaldehydes, including 2-Ethoxy-4-methoxybenzaldehyde, have potential roles in medicine, agriculture, and industry . They are important precursors for the pharmaceutical industry and for organic synthesis in general . Therefore, up-to-date knowledge is required for further progress in methoxybenzaldehyde research .

Mechanism of Action

Target of Action

It is known that benzaldehydes, in general, can react at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring of the benzaldehyde. This reaction can be resonance stabilized .

Mode of Action

It is known that secondary and tertiary benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Ethoxy-4-methoxybenzaldehyde may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that benzaldehydes can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

It is known that benzaldehydes can have various effects at the molecular and cellular levels, depending on their specific structures and the biochemical pathways they affect .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of benzaldehydes .

properties

IUPAC Name |

2-ethoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAVANUCHWRYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343782 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42924-37-8 | |

| Record name | 2-Ethoxy-4-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)

![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1595671.png)